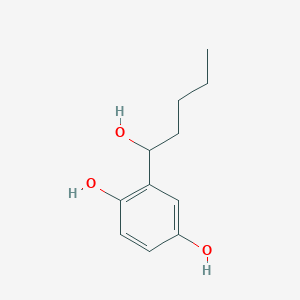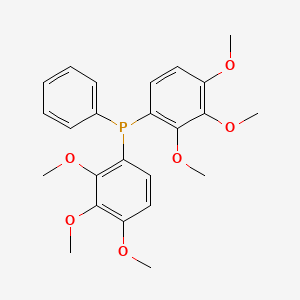
Phenylbis(2,3,4-trimethoxyphenyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylbis(2,3,4-trimethoxyphenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphane group bonded to a phenyl ring and two 2,3,4-trimethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbis(2,3,4-trimethoxyphenyl)phosphane typically involves the reaction of a phosphane precursor with 2,3,4-trimethoxyphenyl derivatives under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a phosphorus trichloride derivative to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phenylbis(2,3,4-trimethoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: The phenyl and trimethoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Phenylbis(2,3,4-trimethoxyphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphine complexes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Phenylbis(2,3,4-trimethoxyphenyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes and synthetic catalysts, and the pathways involved often relate to electron transfer and coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong Lewis-basic properties and use as an organocatalyst.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in polymerization reactions.
Uniqueness
Phenylbis(2,3,4-trimethoxyphenyl)phosphane is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
Propiedades
Número CAS |
91121-26-5 |
|---|---|
Fórmula molecular |
C24H27O6P |
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
phenyl-bis(2,3,4-trimethoxyphenyl)phosphane |
InChI |
InChI=1S/C24H27O6P/c1-25-17-12-14-19(23(29-5)21(17)27-3)31(16-10-8-7-9-11-16)20-15-13-18(26-2)22(28-4)24(20)30-6/h7-15H,1-6H3 |
Clave InChI |
VWSSOSUSCXKKKL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=C(C=C3)OC)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


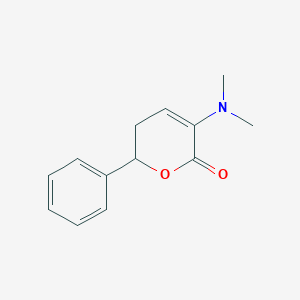
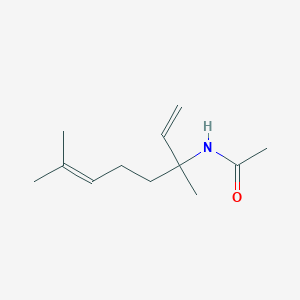
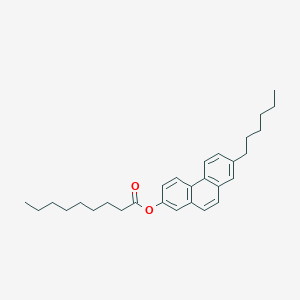
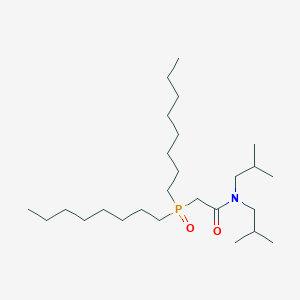
![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
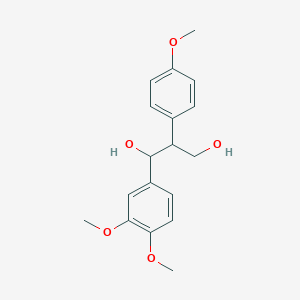
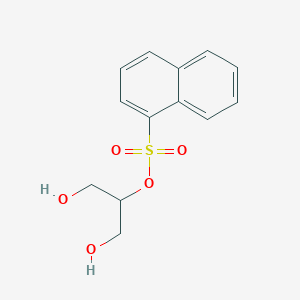
![3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate](/img/structure/B14351355.png)
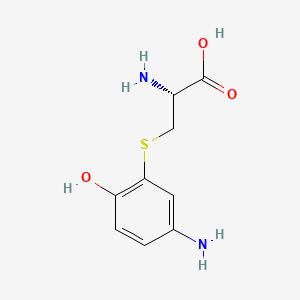
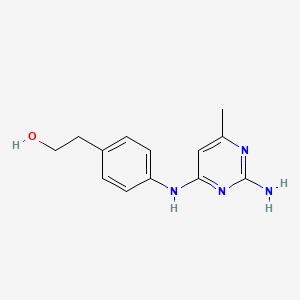
![2-[(E)-2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B14351362.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}benzaldehyde](/img/structure/B14351368.png)
![{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14351379.png)
